Coronene-d12

説明

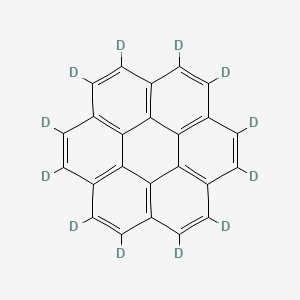

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriocoronene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUGDVKSAQVFFS-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C(C=C2)C=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C4=C1C(=C(C5=C4C6=C(C(=C5[2H])[2H])C(=C(C7=C6C3=C(C(=C2[2H])[2H])C(=C7[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Coronene-d12: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronene-d12 (perdeuterated coronene) is a deuterated polycyclic aromatic hydrocarbon (PAH) that serves as a critical internal standard for the quantitative analysis of coronene and other PAHs in various matrices. Its chemical formula is C₂₄D₁₂. This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of Coronene-d12, with a focus on experimental protocols and data presentation for the research and drug development communities.

Chemical Structure and Properties

Coronene-d12 possesses a planar, symmetrical structure consisting of a central benzene ring fused with six surrounding benzene rings, where all twelve hydrogen atoms are replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, which is the key feature for its use as an internal standard in mass spectrometry-based analytical methods.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Coronene-d12.

| Property | Value | Reference |

| Chemical Formula | C₂₄D₁₂ | [1][2] |

| Molecular Weight | 312.43 g/mol | [1][2] |

| CAS Number | 16083-32-2 | [1] |

| Appearance | Yellow solid | |

| Solubility | Soluble in organic solvents like benzene and toluene | |

| Chemical Purity | Typically ≥98% |

Spectroscopic Data

Mass Spectrometry: The electron ionization mass spectrum of Coronene-d12 is characterized by a prominent molecular ion peak (M⁺) at m/z 312. Due to the stability of the aromatic system, fragmentation is generally limited under standard EI conditions. The primary observed ion will be the molecular ion, making it an excellent marker for quantification.

NMR Spectroscopy:

-

¹H NMR: Due to the complete deuteration, a ¹H NMR spectrum of pure Coronene-d12 will not show any signals. The absence of proton signals is a confirmation of the high isotopic purity of the compound.

-

²H NMR (Deuterium NMR): A single resonance is expected in the aromatic region, confirming the presence of deuterium atoms on the aromatic rings.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show three signals, corresponding to the three distinct carbon environments in the highly symmetrical coronene structure. The chemical shifts will be similar to those of non-deuterated coronene.

Experimental Protocols

Synthesis of Coronene-d12

While several methods for the synthesis of coronene have been reported, the preparation of perdeuterated coronene typically involves the deuteration of pre-synthesized coronene. A common laboratory-scale approach is acid-catalyzed isotopic exchange.

Principle: This method relies on the electrophilic substitution of hydrogen atoms with deuterium from a deuterated acid source at elevated temperatures.

Materials:

-

Coronene

-

Deuterated sulfuric acid (D₂SO₄, 99 atom % D)

-

Deuterated acetic acid (CH₃COOD, 99 atom % D)

-

Anhydrous dichloromethane

-

Deuterated water (D₂O)

-

Saturated sodium bicarbonate solution (in H₂O)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve coronene in a minimal amount of anhydrous dichloromethane.

-

Carefully add a mixture of deuterated sulfuric acid and deuterated acetic acid to the flask.

-

Heat the mixture to reflux with constant stirring for an extended period (e.g., 48-72 hours) to ensure complete isotopic exchange.

-

After cooling to room temperature, quench the reaction by slowly adding D₂O.

-

Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.

-

Wash the organic layer sequentially with D₂O and a saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The resulting solid is crude Coronene-d12, which can be further purified by recrystallization from a suitable solvent like toluene or by column chromatography.

Safety Precautions: This synthesis involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Quantitative Analysis of PAHs using Coronene-d12 by GC-MS

Coronene-d12 is widely used as an internal standard for the quantification of PAHs in environmental and food samples by gas chromatography-mass spectrometry (GC-MS) with isotope dilution.

Principle: A known amount of Coronene-d12 is added to the sample prior to extraction and cleanup. The ratio of the signal intensity of the native PAH to that of the deuterated internal standard is used for quantification, which corrects for any loss of analyte during sample preparation and analysis.

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column for PAH analysis (e.g., DB-5ms)

-

Sample containing PAHs (e.g., soil extract, water sample)

-

Coronene-d12 internal standard solution of known concentration

-

Calibration standards containing known concentrations of native PAHs and a fixed concentration of Coronene-d12

-

Extraction solvents (e.g., dichloromethane, hexane)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

-

Sample Preparation:

-

Accurately weigh or measure the sample.

-

Spike the sample with a known amount of the Coronene-d12 internal standard solution.

-

Perform extraction of PAHs from the sample matrix using an appropriate solvent and technique (e.g., sonication, Soxhlet extraction).

-

Clean up the extract using SPE to remove interfering compounds.

-

Concentrate the final extract to a known volume.

-

-

GC-MS Analysis:

-

Inject a small volume of the prepared sample extract into the GC-MS system.

-

The GC separates the different PAHs based on their boiling points and interaction with the column's stationary phase.

-

The MS is operated in selected ion monitoring (SIM) mode to detect the characteristic molecular ions of the target PAHs and Coronene-d12.

-

-

Quantification:

-

Create a calibration curve by analyzing the calibration standards and plotting the ratio of the peak area of the native PAH to the peak area of Coronene-d12 against the concentration of the native PAH.

-

Calculate the concentration of the native PAH in the sample by using the measured peak area ratio and the calibration curve.

-

Visualizations

Logical Relationship of Coronene-d12 Properties and Applications

Caption: Logical flow from structure to application of Coronene-d12.

Experimental Workflow for PAH Analysis using Coronene-d12

Caption: Step-by-step workflow for PAH analysis using Coronene-d12.

Conclusion

Coronene-d12 is an indispensable tool for the accurate and reliable quantification of polycyclic aromatic hydrocarbons in complex matrices. Its well-defined chemical and physical properties, particularly its distinct mass spectrometric signature, make it an ideal internal standard for isotope dilution mass spectrometry. The detailed experimental protocols provided in this guide offer a foundation for researchers and scientists in environmental monitoring, food safety, and related fields to effectively utilize Coronene-d12 in their analytical workflows.

References

Synthesis and Purification of Deuterated Coronene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated coronene (perdeuterocoronene, C₂₄D₁₂). Given the limited availability of specific, detailed experimental protocols for the synthesis of deuterated coronene in publicly accessible literature, this guide presents a plausible and well-documented method based on the deuteration of analogous polycyclic aromatic hydrocarbons (PAHs). The purification techniques described are standard and effective methods for obtaining high-purity coronene and its isotopologues.

Introduction to Deuterated Coronene

Coronene is a highly condensed polycyclic aromatic hydrocarbon consisting of a central benzene ring fused to six surrounding benzene rings. Its deuterated analogue, where all twelve hydrogen atoms are replaced by deuterium atoms, serves as a valuable tool in various scientific disciplines. The increased mass of deuterium imparts unique physicochemical properties that are leveraged in analytical chemistry and materials science.

The primary application of deuterated coronene is as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods for the detection and quantification of PAHs in environmental, biological, and food samples. Its chemical and physical behavior is nearly identical to that of its non-deuterated counterpart, allowing it to effectively compensate for variations in sample preparation and instrument response. In materials science, deuterated coronene can be used to study the dynamics of molecular systems and as a component in organic electronic devices. While the broader application of deuterated compounds in drug development is to improve pharmacokinetic profiles, specific applications for deuterated coronene in this area are not widely documented.

Synthesis of Deuterated Coronene

A robust method for the perdeuteration of polycyclic aromatic hydrocarbons is the high-temperature, dilute acid (HTDA) catalyzed hydrogen-deuterium exchange. This method involves heating the PAH in the presence of a deuterated acid, typically deuterated sulfuric acid (D₂SO₄) or deuterated hydrochloric acid (DCl) in deuterium oxide (D₂O), at elevated temperatures. The following is a representative experimental protocol for the synthesis of deuterated coronene using this method.

Experimental Protocol: Acid-Catalyzed H-D Exchange

Materials and Reagents:

-

Coronene (C₂₄H₁₂)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM, anhydrous)

-

High-pressure reaction vessel (e.g., a sealed thick-walled glass tube or a stainless-steel autoclave)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine coronene and a dilute solution of deuterated sulfuric acid in deuterium oxide. A typical molar ratio would be 1:100:1000 (coronene:D₂SO₄:D₂O).

-

Reaction Conditions: Seal the vessel and heat it to a temperature in the range of 240-280 °C for 48-72 hours with constant stirring. The high temperature and acidic conditions facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic rings.

-

Work-up: After cooling the reaction vessel to room temperature, carefully open it in a well-ventilated fume hood.

-

Neutralization: Neutralize the acidic solution by the slow addition of anhydrous sodium carbonate until the effervescence ceases.

-

Extraction: Extract the deuterated coronene from the aqueous solution using dichloromethane. Perform the extraction three times with an appropriate volume of DCM.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude deuterated coronene.

Alternative Synthesis Method: On-Surface H/D Isotope Exchange

For applications in surface science and materials science, an alternative method for deuterating coronene is through on-surface hydrogen/deuterium isotope exchange. This process involves annealing a thin film of coronene on a catalytic metal surface, such as Au(111), in a deuterium gas (D₂) atmosphere. This method allows for the direct deuteration of surface-adsorbed molecules. Another approach involves the photochemically induced exchange of hydrogen with deuterium in a coronene sample frozen in D₂O ice and exposed to ultraviolet radiation.

Purification of Deuterated Coronene

The crude deuterated coronene obtained from the synthesis will likely contain unreacted starting material and other impurities. Therefore, a thorough purification is necessary to achieve the high purity required for most applications. The two most effective methods for purifying coronene are vacuum sublimation and column chromatography.

Experimental Protocol: Vacuum Sublimation

Vacuum sublimation is a highly effective technique for purifying non-volatile solids like coronene, as it separates the compound from less volatile and non-volatile impurities.

Apparatus:

-

Sublimation apparatus (glass tube with a cold finger or a train sublimation setup)

-

High-vacuum pump

-

Heating mantle or tube furnace

-

Temperature controller

Procedure:

-

Sample Loading: Place the crude deuterated coronene in the bottom of the sublimation apparatus.

-

Assembly and Evacuation: Assemble the apparatus and connect it to a high-vacuum pump. Evacuate the system to a pressure below 10⁻⁵ Torr.

-

Heating: Gradually heat the bottom of the apparatus containing the sample to a temperature range of 300-400 °C. The optimal temperature will depend on the vacuum level and the specific apparatus.

-

Collection: The deuterated coronene will sublime and deposit as a crystalline solid on the cold finger or in the cooler collection zone of the sublimation tube.

-

Recovery: After the sublimation is complete, allow the apparatus to cool to room temperature before slowly venting to atmospheric pressure. Carefully scrape the purified deuterated coronene from the collection surface.

Experimental Protocol: Column Chromatography

Column chromatography is a versatile technique for purifying organic compounds based on their differential adsorption to a stationary phase.

Materials and Reagents:

-

Crude deuterated coronene

-

Silica gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase chromatography)

-

Elution solvents (e.g., hexane, toluene, dichloromethane for normal-phase; acetonitrile, water for reversed-phase)

-

Chromatography column

-

Fraction collector

Procedure:

-

Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar eluent (e.g., hexane). Pour the slurry into the chromatography column and allow it to settle, creating a packed bed.

-

Sample Loading: Dissolve the crude deuterated coronene in a minimal amount of a suitable solvent (e.g., toluene) and load it onto the top of the column.

-

Elution: Begin eluting the sample through the column with the least polar solvent. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, a gradient of hexane to a hexane/toluene mixture can be used for normal-phase chromatography.

-

Fraction Collection: Collect the eluent in fractions. Monitor the separation using thin-layer chromatography (TLC) or by observing the color of the fractions (coronene is yellow).

-

Product Isolation: Combine the fractions containing the pure deuterated coronene and remove the solvent under reduced pressure to obtain the purified product.

For higher purity, High-Performance Liquid Chromatography (HPLC) can be employed, typically using a reversed-phase C18 column with a mobile phase of acetonitrile and water.

Data Presentation

The following tables summarize the key parameters for the synthesis and purification of deuterated coronene, as well as its physicochemical properties.

Table 1: Synthesis Parameters for Deuterated Coronene (Representative)

| Parameter | Value | Reference(s) |

| Synthesis Method | High-Temperature, Dilute Acid (HTDA) H-D Exchange | |

| Reagents | Coronene, D₂SO₄, D₂O | |

| Molar Ratio (Coronene:D₂SO₄:D₂O) | 1:100:1000 (representative) | - |

| Temperature | 240-280 °C | |

| Reaction Time | 48 |

An In-Depth Technical Guide to the Physical and Chemical Properties of Coronene-d12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronene-d12 (C₂₄D₁₂), the fully deuterated isotopologue of coronene, is a polycyclic aromatic hydrocarbon (PAH) of significant interest in various fields, including materials science, organic electronics, and as a standard in environmental analysis. Its unique, highly symmetric, and planar structure, composed of seven peri-fused benzene rings, gives rise to distinct physical and chemical properties. This technical guide provides a comprehensive overview of these properties, including quantitative data, experimental protocols, and key structural information to support research and development activities.

Physical and Chemical Properties

The physical and chemical properties of Coronene-d12 are summarized in the tables below. Where experimental data for the deuterated species is unavailable, data for the non-deuterated analogue (Coronene, C₂₄H₁₂) is provided as a close approximation, given that isotopic substitution of hydrogen with deuterium typically results in minor changes to bulk physical properties such as melting and boiling points.

Table 1: General and Physical Properties of Coronene-d12

| Property | Value | Source |

| Chemical Formula | C₂₄D₁₂ | |

| Molecular Weight | 312.43 g/mol | |

| CAS Number | 16083-32-2 | |

| Appearance | Yellow to greenish crystalline powder | |

| Melting Point | >360 °C (for C₂₄H₁₂) | |

| Boiling Point | 525 °C (for C₂₄H₁₂) | |

| Density | 1.371 g/cm³ (for C₂₄H₁₂) | |

| Solubility | Very soluble in benzene, toluene, hexane, chloroform, and ethers; sparingly soluble in ethanol. Water solubility: 0.14 µg/L (for C₂₄H₁₂) |

Table 2: Thermochemical Properties of Coronene-d12 (Calculated or for C₂₄H₁₂)

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 838.08 | kJ/mol | |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 650.53 | kJ/mol | |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 41.06 | kJ/mol | |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 82.54 | kJ/mol | |

| Enthalpy of Sublimation at 298.15 K | 155 ± 7.0 | kJ/mol |

Synthesis and Purification

The synthesis of Coronene-d12 typically involves the deuteration of coronene. A general pathway for the gas-phase synthesis of coronene has been described, which can be adapted for the deuterated analogue.

Spectroscopic Profile of Coronene-d12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Coronene-d12 (perdeuterocoronene), a deuterated polycyclic aromatic hydrocarbon. The information presented is essential for researchers utilizing this compound in various scientific applications, including as an internal standard in mass spectrometry-based studies of environmental pollutants and in the study of interstellar chemistry.

Mass Spectrometry (MS)

Mass spectrometry of Coronene-d12 is crucial for confirming its isotopic purity and for its use as an internal standard.

Table 1: Mass Spectrometry Data for Coronene-d12

| Parameter | Value | Reference |

| Molecular Formula | C₂₄D₁₂ | N/A |

| CAS Number | 16083-32-2 | |

| Molecular Weight | 312.43 g/mol | [1][2] |

| Molecular Ion (M⁺) | m/z 312 | Inferred |

Fragmentation Pattern: While a specific experimental mass spectrum for Coronene-d12 is not publicly available, the fragmentation pattern is expected to be similar to that of unlabeled coronene, with shifts in fragment masses corresponding to the presence of deuterium atoms. The high stability of the aromatic core suggests that the molecular ion will be the base peak. For comparison, the mass spectrum of unlabeled coronene (C₂₄H₁₂) shows a prominent molecular ion peak at m/z 300.[3][4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for the analysis of polycyclic aromatic hydrocarbons (PAHs) like Coronene-d12 using GC-MS is as follows:

-

Sample Preparation: Dissolve a known quantity of Coronene-d12 in a high-purity solvent such as toluene or dichloromethane.

-

Gas Chromatography:

-

Column: A nonpolar capillary column (e.g., DB-5ms) is typically used.

-

Injector: Splitless injection is preferred for trace analysis.

-

Oven Program: An initial temperature of around 100°C, held for a few minutes, followed by a ramp to a final temperature of 300-320°C.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Full scan mode is used to obtain the mass spectrum, while selected ion monitoring (SIM) can be employed for quantification.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy of Coronene-d12 is characterized by the absence of C-H stretching and bending vibrations and the appearance of C-D vibrations at lower frequencies.

Table 2: Predicted Infrared (IR) Absorption Bands for Coronene-d12

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-D Aromatic Stretch | ~2250 |

| C-C Aromatic Stretch | 1600 - 1400 |

| C-D In-Plane Bend | 1000 - 800 |

| C-D Out-of-Plane Bend | Below 800 |

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

For comparison, the IR spectrum of unlabeled coronene shows characteristic C-H stretching vibrations around 3040 cm⁻¹ and out-of-plane C-H bending vibrations between 850 and 750 cm⁻¹.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

A standard protocol for obtaining the FT-IR spectrum of a solid sample like Coronene-d12 is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount of Coronene-d12 (typically 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg) in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of Coronene-d12 provides distinct information due to the complete replacement of protons with deuterium.

Table 3: Nuclear Magnetic Resonance (NMR) Data for Coronene-d12

| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Notes |

| ¹H | N/A | N/A | Due to the absence of protons, no signals are expected in the ¹H NMR spectrum. |

| ¹³C | ~125-135 ppm | Multiplet | The high symmetry of the coronene core results in a limited number of unique carbon environments. The signals will be split into multiplets due to coupling with deuterium (spin I=1). |

The ¹³C NMR spectrum of unlabeled coronene exhibits signals in the aromatic region, and the chemical shifts are influenced by the electronic environment of the carbon atoms.

Experimental Protocol: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring a ¹³C NMR spectrum of Coronene-d12 is as follows:

-

Sample Preparation: Dissolve an appropriate amount of Coronene-d12 in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated benzene, C₆D₆). The choice of solvent is critical to avoid interfering signals.

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

-

Acquisition: A standard ¹³C NMR pulse sequence is used. A larger number of scans may be required to obtain a good signal-to-noise ratio due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Decoupling: Proton decoupling is not necessary.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like Coronene-d12.

References

Coronene-d12: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development and environmental analysis, this guide provides in-depth technical information on Coronene-d12, a deuterated polycyclic aromatic hydrocarbon (PAH). This document outlines its key properties and common applications, particularly its role as an internal standard in analytical chemistry.

Core Properties of Coronene-d12

Coronene-d12 is a deuterated form of coronene, a seven-ring polycyclic aromatic hydrocarbon. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 16083-32-2[1][2][3][4][5] |

| Molecular Formula | C₂₄D₁₂ |

| Molecular Weight | 312.43 g/mol |

| Synonyms | Coronene-d12 (8CI,9CI), Coronene D12, 1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriocoronene |

| Chemical Purity | Typically ≥97% |

| Physical Form | Neat solid |

| Storage | Store at room temperature, protected from light and moisture |

Analytical Applications and Experimental Workflow

Coronene-d12 is primarily utilized as an internal standard in analytical methodologies for the detection and quantification of PAHs in various environmental matrices. Its deuteration makes it chemically similar to the non-deuterated coronene, but with a distinct mass, allowing for accurate quantification via mass spectrometry.

A typical experimental workflow for the analysis of PAHs using Coronene-d12 as an internal standard is depicted below. This process generally involves sample preparation, spiking with the internal standard, extraction, cleanup, and subsequent analysis by a chromatographic technique coupled with a mass spectrometer.

References

Solubility of Coronene-d12 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of coronene-d12 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide leverages data for non-deuterated coronene as a close proxy, a common practice in the absence of specific isotopic data. The principles and experimental protocols outlined herein are directly applicable to coronene-d12.

Core Focus: Understanding and Determining Solubility

Coronene, a polycyclic aromatic hydrocarbon (PAH), is characterized by its planar structure of seven peri-fused benzene rings.[1][2] Its deuterated isotopologue, coronene-d12, is frequently used as an internal standard in environmental and analytical studies. The solubility of coronene-d12 is a critical parameter for its application in various fields, including materials science and as a tracer in geological and environmental studies.

This guide offers a compilation of available solubility data, detailed experimental protocols for determining solubility, and visual workflows to aid in experimental design and execution.

Data Presentation: Solubility of Coronene

| Solvent | Chemical Formula | Solubility | Notes |

| Benzene | C₆H₆ | Very Soluble[1] | A nonpolar, aromatic solvent. Favorable π-π stacking interactions with coronene enhance solubility. |

| Toluene | C₇H₈ | ca. 2.5 mg/mL[1] | A nonpolar, aromatic solvent. Similar to benzene, it readily dissolves coronene. |

| Hexane | C₆H₁₄ | Very Soluble | A nonpolar, aliphatic solvent. |

| Chloroform | CHCl₃ | 1 mmol·L⁻¹ | A polar aprotic solvent. |

| Dichloromethane | CH₂Cl₂ | Soluble | A polar aprotic solvent. |

| Ethanol | C₂H₅OH | Sparingly Soluble | A polar protic solvent. The polarity of ethanol limits its ability to dissolve the nonpolar coronene molecule. |

| Water | H₂O | 0.14 μg/L | Extremely low solubility due to the hydrophobic nature of coronene. |

Note: The solubility of coronene is temperature-dependent, generally increasing with higher temperatures.

Experimental Protocols

Accurate determination of solubility is crucial for any application. The following are detailed methodologies for key experiments related to the solubility of coronene-d12.

Protocol 1: Solubility Determination by UV-Visible Spectroscopy

This method relies on creating a saturated solution of coronene-d12 and then measuring its concentration using UV-Visible spectroscopy, which is effective for compounds with strong UV absorbance like PAHs.

Materials:

-

Coronene-d12 solid

-

Organic solvent of choice

-

Volumetric flasks

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

UV-Vis spectrophotometer and quartz cuvettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of coronene-d12 and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for coronene-d12 in the specific solvent.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Add an excess amount of solid coronene-d12 to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any suspended particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of coronene-d12 in the solvent at that temperature.

-

Protocol 2: Dynamic Coupled-Column Liquid Chromatography (DCCLC) for Solubility Determination

DCCLC is a rapid and precise method for determining the aqueous solubility of sparingly soluble organic compounds like PAHs. A variation of this method can be adapted for organic solvents.

Principle:

A column packed with the solid solute (generator column) is used to create a saturated solution, which is then directly analyzed by a coupled analytical liquid chromatography system.

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

-

A thermostatted column compartment.

-

A "generator column" packed with an inert support coated with coronene-d12.

-

An analytical HPLC column suitable for PAH separation.

Procedure:

-

Preparation of the Generator Column:

-

Coat an inert support material (e.g., silica gel or glass beads) with a solution of coronene-d12 and evaporate the solvent.

-

Pack the coated support into a stainless-steel column.

-

-

System Setup:

-

Place the generator column in a thermostatted compartment and connect it to the HPLC system, upstream of the analytical column.

-

-

Equilibration and Measurement:

-

Pump the chosen organic solvent through the generator column at a low, constant flow rate. The solvent becomes saturated with coronene-d12 as it passes through the column.

-

The saturated solution flows directly onto the analytical column, where the coronene-d12 is separated and detected.

-

-

Quantification:

-

The concentration of the saturated solution is determined by comparing the peak area from the detector to a calibration curve generated by injecting known concentrations of coronene-d12 directly onto the analytical column.

-

Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration

SPE is a common technique used to isolate and concentrate PAHs from a sample matrix before analysis. This is particularly useful in drug development for extracting analytes from complex biological matrices.

Materials:

-

SPE cartridge (e.g., C18-silica based)

-

Vacuum manifold or syringe for elution

-

Sample containing coronene-d12

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., deionized water)

-

Elution solvent (a strong solvent in which coronene-d12 is soluble, e.g., acetonitrile or dichloromethane)

Procedure:

-

Cartridge Conditioning: Pass a volume of the conditioning solvent (e.g., methanol) through the SPE cartridge to wet the stationary phase.

-

Cartridge Equilibration: Flush the cartridge with the equilibration solvent (e.g., deionized water) to prepare it for the sample.

-

Sample Loading: Load the sample solution onto the cartridge. The coronene-d12 will be retained on the solid phase.

-

Washing: Pass a weak solvent through the cartridge to wash away any unretained impurities.

-

Elution: Elute the retained coronene-d12 from the cartridge using a small volume of a strong elution solvent. The collected eluate now contains the concentrated and purified analyte, ready for analysis.

Mandatory Visualization

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Solubility Determination using UV-Vis Spectroscopy.

References

An In-depth Technical Guide on the Health and Safety of Coronene-d12

This guide provides comprehensive health and safety information for Coronene-d12, tailored for researchers, scientists, and drug development professionals. The following sections detail the chemical and physical properties, toxicological data, safe handling protocols, and emergency procedures.

Physicochemical Properties

Coronene-d12 is a deuterated polycyclic aromatic hydrocarbon (PAH). Its physical and chemical properties are summarized below. It is important to note that while some data is available for the deuterated form, much of the safety information is derived from studies on unlabeled coronene or coronene in solution.

| Property | Value | Reference |

| Chemical Formula | C₂₄D₁₂ | [1][2] |

| Molecular Weight | 312.43 g/mol | [1][2] |

| CAS Number (Labeled) | 16083-32-2 | [1] |

| Appearance | Yellow-gold fibrous powder | |

| Melting Point | > 360 °C (> 680 °F) | |

| Boiling Point | 525 °C (977 °F) at 760 mmHg | |

| Solubility | Insoluble in water. Soluble in benzene, toluene, and dichloromethane. | |

| Vapor Pressure | Negligible |

Toxicological Information

The toxicological profile of Coronene-d12 is not extensively studied. The available data is primarily for unlabeled coronene or for solutions of Coronene-d12 in benzene. The hazards of the benzene solution are predominantly driven by the solvent. For pure coronene, the primary concerns are related to its classification as a potential mutagen and carcinogen.

Hazard Classification:

-

GHS Classification: May cause damage to organs through prolonged or repeated exposure.

-

IARC Classification: Group 3 - Not classifiable as to its carcinogenicity to humans. This indicates that there is inadequate evidence of carcinogenicity in humans and experimental animals.

-

Mutagenicity: Evidence suggests that coronene may be mutagenic.

Acute Toxicity:

| Route of Exposure | Endpoint | Value | Species | Notes |

| Oral | LD50 | 2990 mg/kg | Rat | Data for a solution of Coronene (D12, 97%) 200 ug/mL in Benzene. The toxicity is likely dominated by the benzene solvent. |

| Dermal | LD50 | 8263 mg/kg | Rabbit | Data for a solution of Coronene (D12, 97%) 200 ug/mL in Benzene. The toxicity is likely dominated by the benzene solvent. |

| Inhalation | Not Available | No data available for pure substance. | - | For a solution in benzene, inhalation may cause cancer. For pure coronene, inhalation of dust may produce severely toxic effects and may be fatal. |

Health Effects:

-

Skin Contact: Causes skin irritation. Prolonged or repeated contact may cause dermatitis. Open cuts or irritated skin should not be exposed.

-

Eye Contact: Causes eye irritation. Direct contact may cause transient discomfort, tearing, or redness.

-

Ingestion: May be fatal if swallowed and enters airways. Accidental ingestion may be harmful.

-

Chronic Exposure: May cause damage to organs through prolonged or repeated exposure. Long-term exposure to high dust concentrations may cause changes in lung function.

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in the safety data sheets are not publicly available. The information is typically a summary of results from studies conducted to meet regulatory requirements. For example, the skin irritation data is noted as being from rabbit studies, a standard practice in toxicology. Researchers planning to conduct their own toxicological assessments should refer to established OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and risk.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles.

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.

-

Respiratory Protection: If handling as a powder or generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form or solutions.

-

Ensure eyewash stations and safety showers are readily accessible.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store at room temperature away from light and moisture.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and halogens.

Safe Handling Workflow:

The following diagram outlines a safe handling workflow for Coronene-d12 in a research laboratory setting.

Potential Metabolic Pathway

Coronene, as a polycyclic aromatic hydrocarbon (PAH), is expected to be metabolized by cytochrome P450 enzymes in the body. This metabolic activation can lead to the formation of reactive intermediates that can bind to DNA, which is a mechanism of carcinogenicity for many PAHs. The specific metabolic pathway for Coronene-d12 has not been detailed in the available literature, but a generalized pathway for PAHs is presented below.

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May form flammable/explosive vapor-air mixture if in a flammable solvent. Hazardous decomposition products include carbon oxides (CO, CO₂).

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Remove all sources of ignition if a flammable solvent is involved.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. For solutions, contain the spillage and collect with an electrically protected vacuum cleaner or by wet-brushing.

This guide is intended to provide essential health and safety information for Coronene-d12. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before use and to conduct a thorough risk assessment for any experimental procedures involving this compound.

References

Isotopic Purity of Commercially Available Coronene-d12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of commercially available deuterated Coronene (Coronene-d12). Coronene-d12 is a polycyclic aromatic hydrocarbon (PAH) widely utilized as an internal standard for the accurate quantification of PAHs in various environmental and complex matrices. Its efficacy as an internal standard is fundamentally dependent on its isotopic and chemical purity. This document outlines the purity specifications from major commercial suppliers, details the analytical methodologies for purity assessment, and presents a generalized workflow for its characterization.

Data Presentation: Commercial Availability and Purity Specifications

Coronene-d12 is available from several reputable suppliers of stable isotope-labeled compounds. The following table summarizes the key quantitative data regarding the isotopic and chemical purity of Coronene-d12 from leading vendors.

| Supplier | Product Number(s) | Isotopic Purity (atom % D) | Chemical Purity | Formulation(s) |

| Cambridge Isotope Laboratories (CIL) | DLM-2715-1.2 | 98% | 98% | 200 µg/mL in benzene[1] |

| DLM-2715-0.01 | 98% | 98% | Neat solid[2] | |

| LGC Standards | CDN-D-0806 | 97 atom % D | min 97% | Neat solid[3] |

| CIL-DLM-2715-1.2 | 97% | Not Specified | 200 µg/mL in Benzene[4] |

Note: The CAS number for labeled Coronene-d12 is 16083-32-2. The unlabeled counterpart has a CAS number of 191-07-1.[1]

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic enrichment and chemical purity of deuterated compounds such as Coronene-d12 relies on sophisticated analytical techniques. While supplier-specific protocols are proprietary, a generalized and robust methodology can be constructed based on established analytical principles for deuterated molecules. The primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic distribution of a labeled compound. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like PAHs.

Objective: To determine the relative abundance of all isotopologues (e.g., d12, d11, d10, etc.) of Coronene and to calculate the isotopic purity.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a High-Resolution Mass Spectrometer (HR-MS)

-

Appropriate GC column for PAH analysis (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the Coronene-d12 standard in a suitable solvent (e.g., toluene, dichloromethane).

-

Prepare a corresponding solution of unlabeled Coronene of a known concentration to serve as a reference.

-

-

GC-MS Analysis:

-

Inject the prepared samples into the GC-MS system.

-

Employ a GC temperature program that ensures the complete elution and separation of Coronene from any potential impurities.

-

The mass spectrometer should be operated in full-scan mode to acquire the mass spectra of the eluting peaks.

-

-

Data Analysis:

-

Extract the mass spectrum for the Coronene-d12 peak.

-

Identify the molecular ion cluster. For fully deuterated Coronene (C24D12), the theoretical monoisotopic mass is approximately 312.17 g/mol .

-

Measure the ion intensities of the molecular ion (M) and the ions corresponding to the lower deuterated species (M-1, M-2, etc.), as well as the unlabeled species.

-

The isotopic purity is calculated based on the relative abundances of the H/D isotopolog ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity

NMR spectroscopy is an indispensable tool for confirming the structural integrity of the molecule and can also provide insights into the isotopic purity. For deuterated compounds, both ¹H and ²H NMR can be utilized.

Objective: To confirm the absence of significant proton signals in the aromatic region, thereby verifying a high degree of deuteration.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the Coronene-d12 sample in a suitable deuterated NMR solvent (e.g., Chloroform-d, CDCl₃).

-

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum.

-

The spectrum of a highly pure Coronene-d12 sample should show minimal to no signals in the aromatic proton region (typically ~8-9 ppm for Coronene).

-

Any residual proton signals can be integrated to estimate the level of incomplete deuteration.

-

-

²H NMR Analysis (Optional):

-

Acquire a ²H (Deuterium) NMR spectrum.

-

This spectrum will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the isotopic purity of Coronene-d12.

Caption: Workflow for Isotopic Purity Determination of Coronene-d12.

Caption: Relationship between Purity and Application of Coronene-d12.

References

- 1. Coronene (Dââ, 97%) - Cambridge Isotope Laboratories, DLM-2715-1.2 [isotope.com]

- 2. Coronene (Dââ, 97%) - Cambridge Isotope Laboratories, DLM-2715-0.01 [isotope.com]

- 3. Coronene-d12 | CAS 16083-32-2 | LGC Standards [lgcstandards.com]

- 4. Coronene (D12,97%) 200 µg/mL in Benzene | LGC Standards [lgcstandards.com]

Thermal stability and degradation of Coronene-d12

An In-depth Technical Guide to the Thermal Stability and Degradation of Coronene-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation of deuterated coronene (Coronene-d12, C₂₄D₁₂). Given the limited direct experimental data on Coronene-d12, this guide synthesizes information from studies on its non-deuterated analogue, coronene (C₂₄H₁₂), and the established principles of Polycyclic Aromatic Hydrocarbon (PAH) thermal chemistry. The insights provided are critical for applications in materials science, astrochemistry, and environmental analysis where understanding the behavior of PAHs at high temperatures is essential.

Physical and Thermal Properties

Coronene is a highly stable, planar polycyclic aromatic hydrocarbon consisting of seven peri-fused benzene rings. Its deuterated isotopologue, Coronene-d12, is expected to exhibit very similar physical and thermal properties, with minor differences potentially arising from the kinetic isotope effect, which may slightly increase the stability of C-D bonds compared to C-H bonds. The key thermal properties for coronene, which serve as a strong proxy for Coronene-d12, are summarized below.

Table 1: Summary of Thermal Properties for Coronene (C₂₄H₁₂)

| Property | Value | Technique | Notes and References |

| Melting Point | 438 - 441 °C (711 - 714 K) | DSC/Melting Point Apparatus | The high melting point is indicative of a stable crystal lattice. |

| Sublimation Onset | ~200 °C (473 K) | Thermogravimetric Analysis (TGA) | Mass loss begins at this temperature under atmospheric pressure. |

| Intensive Sublimation | > 300 °C (573 K) | Thermogravimetric Analysis (TGA) | The rate of mass loss due to sublimation increases significantly. |

| Decomposition Temperature | 500 - 700 °C (773 - 973 K) | In-situ X-ray Diffraction | This decomposition range was observed under high pressure (1.5–3.7 GPa). |

| General Thermal Stability | Stable up to 300 °C | FTIR Spectroscopy | Coronene remains structurally stable up to 300°C even under 10 GPa of pressure. |

Thermal Degradation Pathways

The thermal degradation of large PAHs like coronene at high temperatures (typically above 500 °C) is a complex process involving pyrolysis, where the molecule breaks down in the absence of oxygen. While specific degradation products for Coronene-d12 have not been detailed in the available literature, the degradation is expected to proceed through established PAH pyrolysis mechanisms.

The primary pathways include:

-

Fragmentation: The large coronene molecule can cleave into smaller, yet still stable, PAHs.

-

Dehydrogenation/De-deuteration and Rearrangement: At higher temperatures, C-D bonds can break, leading to the formation of radical species that can rearrange or react with other molecules.

-

Growth and Soot Precursor Formation: Radical species can also react with smaller molecules (like acetylene, C₂D₂) in the environment, leading to the growth of larger aromatic systems, a process known as the Hydrogen Abstraction-Acetylene Addition (HACA) mechanism. This ultimately leads to the formation of complex carbonaceous structures and soot.

The following diagram illustrates a generalized logical pathway for the thermal degradation of a large PAH like Coronene-d12.

Caption: Generalized pathway for Coronene-d12 thermal degradation.

Experimental Protocols

The analysis of thermal stability and degradation of compounds like Coronene-d12 relies on specialized analytical techniques. The following sections provide detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of sublimation and decomposition.

Objective: To determine the temperatures at which Coronene-d12 undergoes sublimation and thermal decomposition.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument, including the microbalance and furnace, is clean and calibrated according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 2-5 mg of Coronene-d12 powder into a clean, inert TGA crucible (e.g., alumina or platinum). Ensure the sample is spread thinly and evenly across the bottom of the crucible.

-

Atmosphere: Set the purge gas to high-purity nitrogen or argon with a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 1000 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of the maximum rates of mass loss.

-

The onset temperature of the first significant mass loss is typically associated with the start of sublimation, while subsequent, often more rapid, mass loss at higher temperatures indicates decomposition.

-

Coupled TGA-Mass Spectrometry (TGA-MS)

TGA-MS combines the mass-loss information from TGA with the identification of evolved gases by a mass spectrometer. This allows for the direct analysis of degradation products in real-time.

Objective: To identify the gaseous products evolved during the thermal degradation of Coronene-d12.

Methodology:

-

Instrument Setup:

-

Prepare the TGA instrument as described in Protocol 3.1.

-

Couple the gas outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line (typically maintained at 200-250 °C to prevent condensation).

-

Prepare the MS by running a tuning protocol and setting it to scan a mass range appropriate for expected fragments (e.g., m/z 10-400).

-

-

Sample Preparation: Use a slightly smaller sample size than for standard TGA, typically 0.5-2 mg, to avoid overwhelming the MS detector.

-

Atmosphere: Use high-purity helium as the purge gas (20-30 mL/min) as its low mass and high ionization energy make it an ideal carrier gas for MS analysis.

-

Temperature Program: Use the same temperature program as in the TGA protocol (30 °C to 1000 °C at 10 °C/min).

-

Data Acquisition:

-

Simultaneously record the TGA data (mass vs. temperature) and MS data (ion current for specific m/z values vs. time/temperature).

-

The MS can be run in scan mode to acquire full spectra at different temperatures or in selected ion monitoring (SIM) mode to track specific expected fragments with higher sensitivity.

-

-

Data Analysis:

-

Correlate the mass loss events in the TGA curve with the appearance of specific ions in the MS data.

-

Analyze the mass spectra obtained at the peak of a mass loss event to identify the molecular ions and fragmentation patterns of the evolved degradation products.

-

The following diagram illustrates a typical workflow for a TGA-MS experiment.

Caption: Experimental workflow for TGA-MS analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for analyzing non-volatile materials. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by GC and identified by MS.

Objective: To separate and identify the full range of semi-volatile and volatile thermal degradation products of Coronene-d12.

Methodology:

-

Instrument Setup:

-

A pyrolysis unit is interfaced with the injection port of a GC-MS system.

-

Pyrolyzer: Set the pyrolysis temperature. For comprehensive degradation, a temperature of 700-900 °C is often used.

-

GC: Use a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane column). Set an appropriate temperature program for the oven (e.g., start at 50 °C, hold for 2 min, then ramp at 8-10 °C/min to 320 °C and hold).

-

MS: Set the MS to scan a relevant mass range (e.g., m/z 30-500) to detect both small fragments and larger PAH remnants.

-

-

Sample Preparation: A very small amount of Coronene-d12 (10-100 µg) is placed in a pyrolysis sample cup or tube.

-

Execution:

-

The sample cup is rapidly heated in the pyrolyzer for a short duration (e.g., 15-20 seconds).

-

The volatile pyrolysis products are swept by the GC carrier gas (helium) onto the analytical column.

-

The GC separates the components, which

-

Methodological & Application

Application Notes and Protocols for the Use of Coronene-d12 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, pivotal in fields ranging from environmental monitoring to pharmaceutical development. The accuracy and reliability of GC-MS data are paramount. The use of an internal standard is a widely accepted technique to improve precision and accuracy by correcting for variations in sample preparation and instrument response.[1] Deuterated compounds are considered the gold standard for use as internal standards in mass spectrometry because their chemical and physical properties are nearly identical to their unlabeled counterparts, yet they are distinguishable by their mass-to-charge ratio.[2]

This document provides detailed application notes and protocols for the use of Coronene-d12 as an internal standard in the GC-MS analysis of high molecular weight Polycyclic Aromatic Hydrocarbons (PAHs). PAHs are a class of organic compounds that are of significant interest due to their carcinogenic and mutagenic properties.[3] Coronene, a six-ring PAH, and its deuterated analog, Coronene-d12, are particularly useful in the analysis of environmental samples and complex matrices where heavy PAHs are of concern.[4][5]

Properties of Coronene-d12

Coronene-d12 is an isotopically labeled form of coronene where all twelve hydrogen atoms have been replaced with deuterium. This leads to a significant mass shift, allowing for clear differentiation from the native analyte in the mass spectrometer.

| Property | Value |

| Chemical Formula | C₂₄D₁₂ |

| Molecular Weight | 312.43 g/mol |

| Appearance | Solid |

| Applications | Environmental Analysis, Polycyclic Aromatic Hydrocarbons (PAHs) |

| Storage | Store at room temperature, protected from light and moisture. |

Principle of the Internal Standard Method

The internal standard method involves adding a known amount of a specific compound (the internal standard) to every sample, blank, and calibration standard. The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach effectively mitigates errors arising from injection volume variations, sample loss during preparation, and fluctuations in instrument sensitivity.

Below is a diagram illustrating the logical relationship of quantification using an internal standard.

Experimental Protocols

Protocol for PAH Analysis in Soil Samples

This protocol is adapted from established methods for the analysis of PAHs in solid matrices.

4.1.1 Reagents and Materials

-

Dichloromethane (DCM), pesticide grade or equivalent

-

Acetone, pesticide grade or equivalent

-

Hexane, pesticide grade or equivalent

-

Anhydrous sodium sulfate, analytical grade, baked at 400°C for 4 hours

-

Silica gel, activated

-

PAH calibration standards

-

Coronene-d12 internal standard stock solution (e.g., 20 µg/mL in a suitable solvent)

-

Surrogate standards (e.g., Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12)

4.1.2 Sample Preparation and Extraction

-

Homogenize the soil sample to ensure uniformity.

-

Weigh approximately 10-20 g of the soil sample into a beaker.

-

Spike the sample with a known amount of the Coronene-d12 internal standard solution and surrogate standards.

-

Mix the soil sample with an equal amount of anhydrous sodium sulfate to remove moisture.

-

Transfer the sample to a Soxhlet extractor or an appropriate accelerated solvent extraction (ASE) cell.

-

Extract the sample with a 1:1 mixture of hexane and acetone or DCM for several hours.

-

Concentrate the extract to a volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

4.1.3 Sample Cleanup (if necessary)

-

Prepare a silica gel chromatography column.

-

Apply the concentrated extract to the top of the column.

-

Elute the PAHs with an appropriate solvent mixture (e.g., a mixture of hexane and DCM).

-

Collect the eluate and concentrate it to a final volume of 1 mL.

The following diagram illustrates the experimental workflow for soil sample analysis.

Protocol for PAH Analysis in Water Samples

This protocol is based on liquid-liquid extraction methods for the determination of PAHs in aqueous matrices.

4.2.1 Reagents and Materials

-

Dichloromethane (DCM), pesticide grade or equivalent

-

Sodium sulfate, anhydrous, analytical grade

-

PAH calibration standards

-

Coronene-d12 internal standard stock solution

-

Surrogate standards

4.2.2 Sample Preparation and Extraction

-

Measure 1 L of the water sample into a separatory funnel.

-

Spike the sample with a known amount of the Coronene-d12 internal standard and surrogate standards.

-

Add 60 mL of DCM to the separatory funnel, and shake vigorously for 2 minutes with periodic venting.

-

Allow the layers to separate and drain the DCM (bottom layer) through a funnel containing anhydrous sodium sulfate into a collection flask.

-

Repeat the extraction two more times with fresh 60 mL portions of DCM.

-

Concentrate the combined extracts to a final volume of 1 mL.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of PAHs, including Coronene. These may need to be optimized for specific instruments and applications.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | Rxi®-PAH (40 m x 0.18 mm x 0.07 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.4 mL/min |

| Inlet Temperature | 320°C |

| Injection Mode | Pulsed Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial 80°C (hold 1 min), ramp at 37°C/min to 210°C, then 3°C/min to 260°C, then 11°C/min to 350°C (hold 5 min) |

| Mass Spectrometer | Agilent 5977 Series MSD or equivalent |

| Ion Source Temp. | 320°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

SIM Ions for Coronene and Coronene-d12:

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Coronene (C₂₄H₁₂) | 300.1 | 150.1, 298.1 |

| Coronene-d12 (C₂₄D₁₂) (IS) | 312.2 | 156.1 |

Quantitative Data and Performance

The use of Coronene-d12 as an internal standard enhances the quality of quantitative data. Below are tables summarizing typical performance characteristics.

Table 1: Calibration and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (R²) |

| Benzo[a]anthracene | 1 - 100 | > 0.998 |

| Chrysene | 1 - 100 | > 0.999 |

| Benzo[b]fluoranthene | 1 - 100 | > 0.999 |

| Benzo[k]fluoranthene | 1 - 100 | > 0.998 |

| Benzo[a]pyrene | 1 - 100 | > 0.999 |

| Indeno[1,2,3-cd]pyrene | 1 - 100 | > 0.998 |

| Dibenz[a,h]anthracene | 1 - 100 | > 0.997 |

| Benzo[ghi]perylene | 1 - 100 | > 0.999 |

| Coronene | 1 - 100 | > 0.998 |

Data is representative and may vary based on instrumentation and matrix.

Table 2: Accuracy and Precision (Spiked Soil Samples)

| Analyte | Spiked Conc. (ng/g) | Average Recovery (%) | Relative Standard Deviation (%) |

| Benzo[a]pyrene | 50 | 95.2 | 5.8 |

| Indeno[1,2,3-cd]pyrene | 50 | 98.1 | 6.2 |

| Dibenz[a,h]anthracene | 50 | 92.5 | 7.1 |

| Benzo[ghi]perylene | 50 | 101.3 | 4.9 |

| Coronene | 50 | 97.8 | 5.5 |

Conclusion

The use of Coronene-d12 as an internal standard provides a robust and reliable method for the quantitative analysis of high molecular weight PAHs by GC-MS. Its chemical similarity to the target analytes ensures that it effectively compensates for variations throughout the analytical process, from sample preparation to instrumental analysis. The detailed protocols and performance data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to achieve high-quality, defensible data in their studies. Proper implementation of these methods will contribute to accurate risk assessment and a better understanding of the environmental fate and toxicological effects of these important compounds.

References

Application Note: High-Sensitivity Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) Using Coronene-d12 Internal Standard by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in environmental matrices using Coronene-d12 as a high molecular weight internal standard. The methodology leverages Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to achieve high sensitivity and selectivity. The use of a deuterated internal standard, such as Coronene-d12, is critical for accurate quantification as it effectively compensates for variations in sample preparation, extraction efficiency, and instrumental response. This document outlines procedures for sample preparation, extraction, cleanup, and instrumental analysis, and includes representative quantitative data.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and toxicological concern due to their carcinogenic and mutagenic properties.[1] Accurate and sensitive quantification of PAHs in various matrices, including soil, water, and biological tissues, is essential for environmental monitoring and risk assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for PAH analysis due to its high resolution and sensitivity.[2]

The use of isotopically labeled internal standards is a cornerstone of robust quantitative analytical methods. These standards, which are chemically identical to the analytes of interest but have a different mass, are added to the sample at a known concentration before processing. They co-elute with the target analytes and are used to correct for any losses during sample preparation and analysis. Coronene-d12, a perdeuterated form of the seven-ring PAH coronene, serves as an excellent internal standard for high molecular weight PAHs due to its similar chemical properties and distinct mass-to-charge ratio (m/z).[3]

Experimental Protocols

Preparation of Standards

1.1. Stock Standard Solutions:

-

PAH Stock Solution (100 µg/mL): Prepare a stock solution containing the target PAHs by dissolving appropriate amounts of certified reference materials in a suitable solvent such as a 1:1 (v/v) mixture of acetone and isooctane.[4]

-

Coronene-d12 Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of Coronene-d12 by dissolving the neat standard in a suitable solvent.[4]

1.2. Working Standard Solutions:

-

PAH Working Solution (e.g., 500 ng/mL): Prepare a working solution by diluting the PAH stock solution.

-

Coronene-d12 Internal Standard Working Solution (e.g., 500 ng/mL): Prepare a working solution by diluting the Coronene-d12 stock solution.

1.3. Calibration Standards:

-

Prepare a series of calibration standards by combining aliquots of the PAH working solution with a fixed amount of the Coronene-d12 internal standard working solution. A typical calibration range for many PAHs is 10 to 250 ng/mL.

Sample Preparation (General Guideline for Soil)

2.1. Extraction:

-

Weigh approximately 10 g of a homogenized soil sample into a centrifuge tube.

-

Spike the sample with a known amount of the Coronene-d12 internal standard working solution. Other deuterated PAHs covering a range of molecular weights (e.g., naphthalene-d8, phenanthrene-d10, chrysene-d12, perylene-d12) should also be added as surrogate standards to monitor the efficiency of the extraction procedure.

-

Add 10 mL of an appropriate extraction solvent (e.g., hexane:acetone 1:1 v/v).

-

Vortex the sample for 30 minutes to ensure thorough extraction.

-

Centrifuge the sample to separate the solid and liquid phases.

2.2. Cleanup (Solid Phase Extraction - SPE):

-

Condition a Florisil SPE cartridge by washing with methanol followed by n-hexane.

-

Load the sample extract onto the SPE cartridge.

-

Elute the PAHs with a suitable solvent mixture, such as n-hexane:dichloromethane (7:3 v/v).

-

Concentrate the eluate under a gentle stream of nitrogen to a final volume of 1 mL.

GC-MS Analysis

3.1. Instrumental Parameters:

-

Gas Chromatograph: Agilent GC-MSD or equivalent.

-

Column: A nonpolar capillary column suitable for PAH analysis, such as a DB-5MS or equivalent ((5%-phenyl)-methylpolysiloxane).

-

Injection Mode: Splitless injection.

-

Injector Temperature: 320 °C.

-

Oven Temperature Program: 80 °C (hold 1 min), ramp at 40 °C/min to 210 °C, then 3 °C/min to 260 °C, then 11.5 °C/min to 350 °C (hold 6.26 min).

-

Carrier Gas: Helium or Hydrogen.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Source Temperature: 320 °C.

-

MS Transfer Line Temperature: 320 °C.

3.2. Selected Ion Monitoring (SIM) Parameters:

-

Monitor the characteristic ions for each target PAH and for Coronene-d12. For Coronene-d12, the molecular ion (m/z 312) is typically used for quantification. For native coronene, the molecular ion is m/z 300.

Data Presentation

Table 1: Representative GC-MS SIM Parameters for Selected PAHs and Coronene-d12

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Benzo[a]anthracene | 228 | 226, 229 |

| Chrysene | 228 | 226, 229 |

| Benzo[b]fluoranthene | 252 | 253, 126 |

| Benzo[k]fluoranthene | 252 | 253, 126 |

| Benzo[a]pyrene | 252 | 253, 126 |

| Indeno[1,2,3-cd]pyrene | 276 | 277, 138 |

| Dibenz[a,h]anthracene | 278 | 279, 139 |

| Benzo[g,h,i]perylene | 276 | 277, 138 |

| Coronene-d12 (IS) | 312 | 313 |

Table 2: Typical Method Performance Data

| Parameter | Value | Reference |

| Linearity (R²) | > 0.99 | |

| Limit of Detection (LOD) | 0.03–0.15 µg/kg | |

| Limit of Quantification (LOQ) | 0.09–0.44 µg/kg | |

| Accuracy (Recovery) | 80.03–119.65% | |

| Precision (RSD) | 0.07–10.73% | |

| Surrogate Standard Recovery | 40-120% |

Mandatory Visualizations

Caption: Experimental workflow for PAH quantification in soil.

Caption: Logic of internal standard quantification.

Conclusion

The use of Coronene-d12 as an internal standard provides a reliable and accurate method for the quantification of high molecular weight PAHs in complex matrices. The protocol described herein, utilizing GC-MS in SIM mode, offers the high sensitivity and selectivity required for trace-level analysis. Adherence to proper sample preparation, cleanup, and quality control measures, including the use of surrogate standards, is essential for obtaining high-quality, defensible data in environmental and toxicological studies.

References

- 1. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Identification and Quantification of Six-Ring C26H16 Cata-Condensed Polycyclic Aromatic Hydrocarbons in a Complex Mixture of Polycyclic Aromatic Hydrocarbons from Coal Tar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polynuclear Aromatic Hydrocarbon Analysis in Olive Oil [sigmaaldrich.com]

Application Notes and Protocols: Coronene-d12 as a Tracer in Environmental Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronene-d12 (C24D12) is a deuterated polycyclic aromatic hydrocarbon (PAH) that serves as a valuable tool in environmental science. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, coronene, a persistent organic pollutant often associated with black carbon or soot particles from combustion processes. This makes Coronene-d12 an excellent conservative tracer for studying the fate and transport of coronene and, by extension, black carbon and other strongly sorbing contaminants in various environmental matrices. Its distinct mass spectrometric signature allows for clear differentiation from naturally occurring coronene, enabling precise tracking and quantification.

These application notes provide an overview of the use of Coronene-d12 as an environmental tracer, including experimental protocols and data presentation guidelines.

Applications of Coronene-d12 in Environmental Studies

Coronene-d12 can be employed as a tracer in a variety of environmental investigations, including:

-

Sediment Transport Studies: Tracking the movement and deposition of sediments in aquatic systems.

-

Soil Column Leaching and Transport Studies: Investigating the mobility and retention of hydrophobic organic compounds in soil profiles.

-

Atmospheric Deposition Studies: Quantifying the deposition rates of particulate matter and associated contaminants.

-

Black Carbon Fate and Transport: Elucidating the environmental pathways of soot particles from their source to ultimate sinks.

-

Validation of Environmental Fate Models: Providing empirical data to calibrate and validate models that predict the distribution of persistent organic pollutants.

Data Presentation

Quantitative data from tracer studies using Coronene-d12 should be organized for clarity and comparative analysis. The following tables provide examples of how to structure such data.

Table 1: Physicochemical Properties of Coronene-d12

| Property | Value | Reference |

| Molecular Formula | C24D12 | |

| Molecular Weight | 312.43 g/mol | |

| Labeled CAS Number | 16083-32-2 | |

| Purity | >98% | |

| Form | Solid (neat) or in solution |

Table 2: Example Data from a Soil Column Leaching Study

This table presents hypothetical data from an experiment where soil was spiked with Coronene-d12 and subjected to simulated rainfall events.